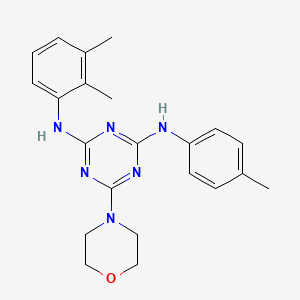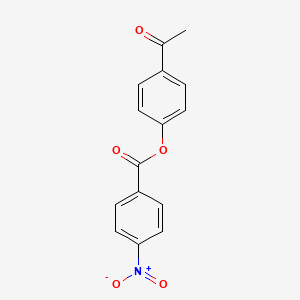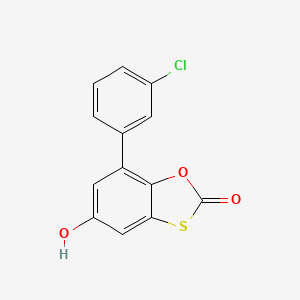
5-(4-Benzoylpiperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzoylpiperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as BPOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPOC belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities such as antiviral, antibacterial, antifungal, and anticancer properties.
科学的研究の応用
Antimicrobial Activities
Compounds related to "5-(4-Benzoylpiperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives have been successfully synthesized and characterized, with evaluations as antimicrobial agents indicating promising results. This research points to the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Al‐Azmi & Mahmoud, 2020).
Anticancer Evaluation
Further investigations into similar compounds have revealed their anticancer activities. A study involving the synthesis and characterization of new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated growth inhibitory and cytostatic activities against various cancer cell lines at submicromolar concentrations. Notably, these compounds exhibited high selectivity towards leukemia cell lines, suggesting their potential as frameworks in anticancer research and the development of new anticancer drugs (Kachaeva et al., 2018).
Synthetic Chemistry and Drug Development
The compound and its related structures serve as key intermediates in synthetic chemistry, facilitating the development of molecules with potential therapeutic applications. One study describes the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives through microwave-mediated and flow chemistries. This approach highlights the versatility and structural diversity achievable, with certain derivatives showing micromolar ki values against cannabinoid receptors, underlining the compound's relevance in drug discovery and development processes (Spencer et al., 2012).
特性
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-6-5-9-18(14-16)20-24-19(15-23)22(28-20)26-12-10-25(11-13-26)21(27)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFRLLSBIVOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide](/img/structure/B2893271.png)
![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2893273.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2893281.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2893285.png)
![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)

